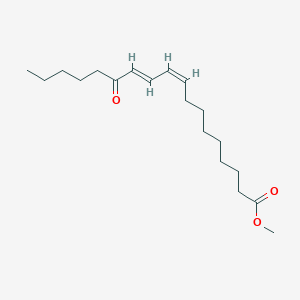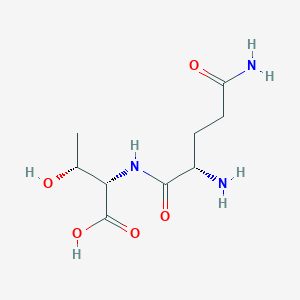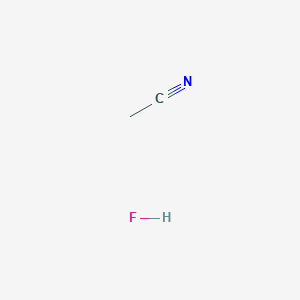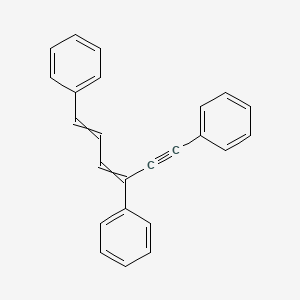
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide is a chemical compound known for its unique structure and versatile applications. This compound is characterized by the presence of a diethylaminoethyl group attached to a norbornene ring, which is further substituted with dicarboximide groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide typically involves a multi-step process. One common method includes the reaction of norbornene with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation. Additionally, the use of protective groups may be necessary to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also involve purification steps such as crystallization or chromatography to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted norbornene derivatives.
Applications De Recherche Scientifique
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate enzyme activity and protein-protein interactions, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Diethylaminoethyl)benzamide: Shares the diethylaminoethyl group but has a different core structure.
N-(Diethylaminoethyl)acrylamide: Similar functional groups but different reactivity due to the acrylamide moiety.
Uniqueness
N-(Diethylaminoethyl)-2-norbornene-5,6-dicarboximide stands out due to its norbornene core, which imparts rigidity and unique reactivity. This makes it particularly useful in applications requiring stable and specific interactions with biological targets.
Propriétés
Numéro CAS |
74039-15-9 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4-[2-(diethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H22N2O2/c1-3-16(4-2)7-8-17-14(18)12-10-5-6-11(9-10)13(12)15(17)19/h5-6,10-13H,3-4,7-9H2,1-2H3 |
Clé InChI |
IDUJFPXENVIRDQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



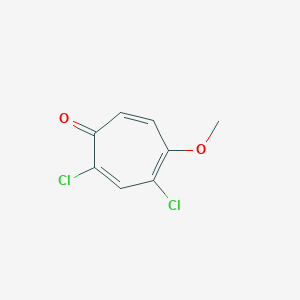
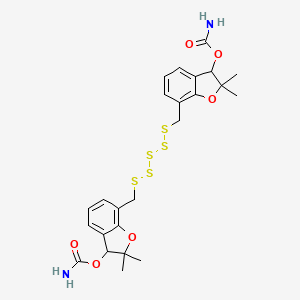

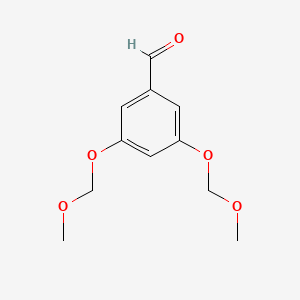
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
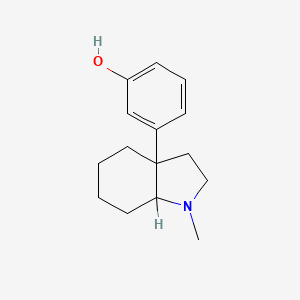
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
